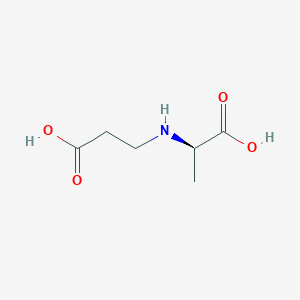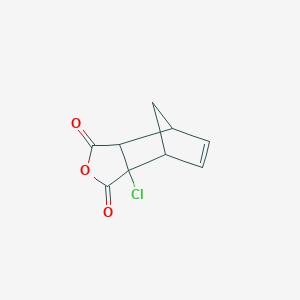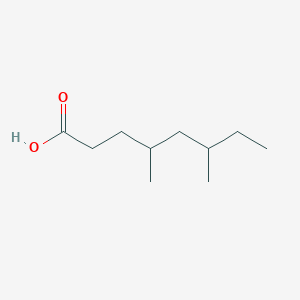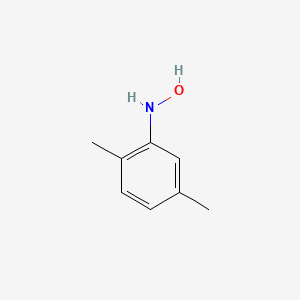
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is a chemical compound with a complex structure that includes a chloro group and a fused bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The chloro group and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Uniqueness
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chloro functionality is required.
Propriétés
Numéro CAS |
6343-12-0 |
|---|---|
Formule moléculaire |
C9H7ClO3 |
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
2-chloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C9H7ClO3/c10-9-5-2-1-4(3-5)6(9)7(11)13-8(9)12/h1-2,4-6H,3H2 |
Clé InChI |
PMLRFHVVTBAUJJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3(C2C(=O)OC3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


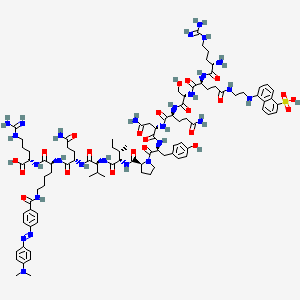
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
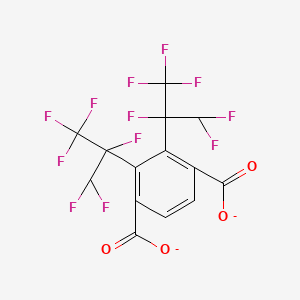

![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
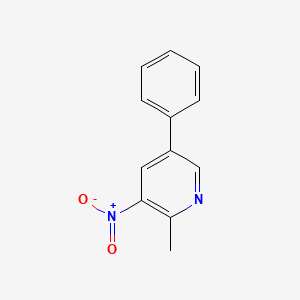
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
